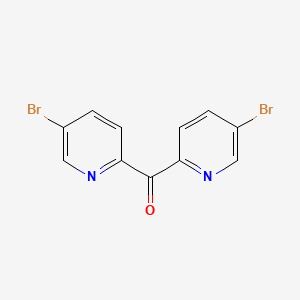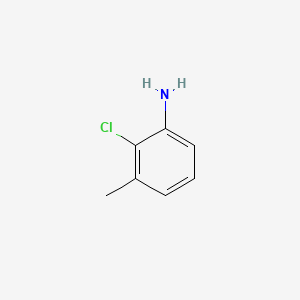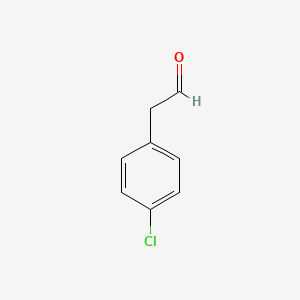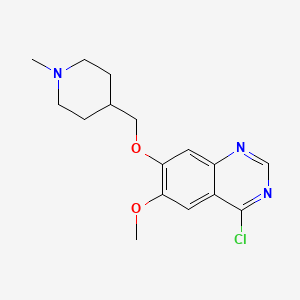
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. PD 153035 has been extensively studied for its potential applications in cancer research, as EGFR is often overexpressed in cancer cells.
Scientific Research Applications
Tubulin-Polymerization Inhibition
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline derivatives have been studied for their role in inhibiting tubulin polymerization. Specifically, compounds like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating their potential as antitumor agents. These compounds have demonstrated substantial inhibition of colchicine binding at the colchicine site on tubulin, causing cell arrest in the G2/M phase and disrupting microtubule formation (Wang et al., 2014).
Synthesis Methods
Research has been conducted on the synthesis of various quinazoline derivatives, including those with the 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy) structure. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) involved a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the complex synthesis routes for these compounds (Ping, 2005).
Antimicrobial Applications
Some quinazoline derivatives, such as 8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, have been studied for their antimicrobial activities. These compounds, synthesized via ionic liquid-mediated processes, have shown promising results in screening for antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Gupta & Chaudhary, 2012).
Antitumor Activities
Various quinazoline derivatives, including those similar in structure to 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, have been synthesized and evaluated for their antitumor activities. Studies have revealed that these compounds possess in vitro antiproliferation activity against cancer cells, making them valuable for further exploration in cancer treatment research (Gui-ping, 2012).
properties
IUPAC Name |
4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-20-5-3-11(4-6-20)9-22-15-8-13-12(7-14(15)21-2)16(17)19-10-18-13/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVZTXQALXOZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472532 | |
| Record name | 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | |
CAS RN |
264208-72-2 | |
| Record name | 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

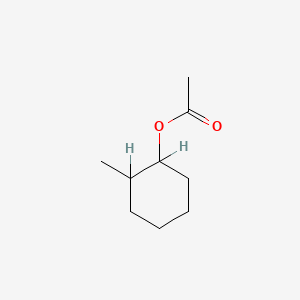
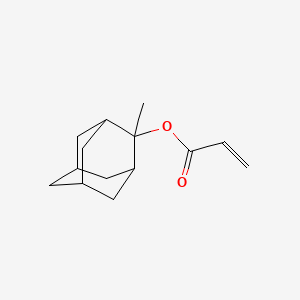
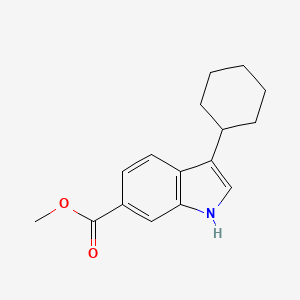

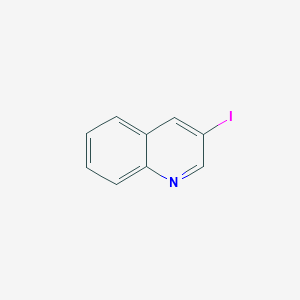
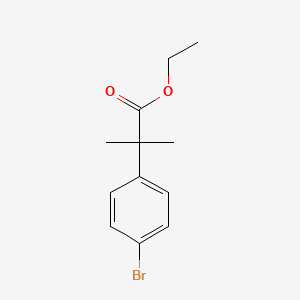
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
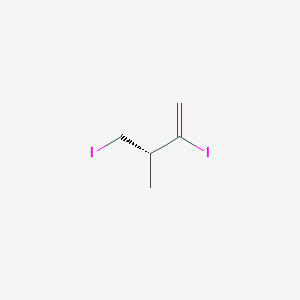
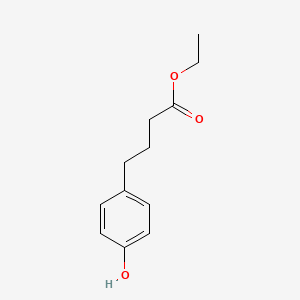
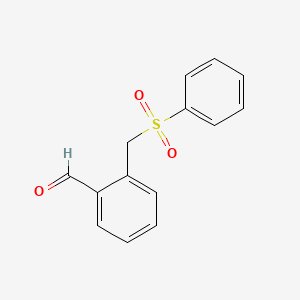
![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
